1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate
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Overview
Description
1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate is a synthetic organic compound known for its vibrant color and potential applications in various fields This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate typically involves a multi-step process:
Diazotization: The starting material, 2,6-dichloro-4-nitroaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-(2-pyridyl)ethylenediamine to form the azo compound.
Quaternization: The resulting azo compound is quaternized with methyl iodide to introduce the pyridinium group.
Thiocyanation: Finally, the quaternized product is treated with potassium thiocyanate to form the desired thiocyanate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, affecting its color and reactivity.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogens, nitro groups, or alkyl groups using appropriate reagents and catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Corresponding amines and other reduced products.
Substitution: Functionalized aromatic compounds with diverse properties.
Scientific Research Applications
1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various analytes.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.
Mechanism of Action
The mechanism of action of 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate involves:
Interaction with Biological Molecules: The compound can bind to proteins, nucleic acids, and other biomolecules, altering their function and activity.
Molecular Targets and Pathways: It may target specific enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride
- 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium bromide
- 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium nitrate
Uniqueness
1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
84051-84-3 |
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Molecular Formula |
C21H20Cl2N5O2.CNS C22H20Cl2N6O2S |
Molecular Weight |
503.4 g/mol |
IUPAC Name |
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;thiocyanate |
InChI |
InChI=1S/C21H20Cl2N5O2.CHNS/c1-2-27(13-12-26-10-4-3-5-11-26)17-8-6-16(7-9-17)24-25-21-19(22)14-18(28(29)30)15-20(21)23;2-1-3/h3-11,14-15H,2,12-13H2,1H3;3H/q+1;/p-1 |
InChI Key |
SLSDMZJLAVZXLF-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl.C(#N)[S-] |
Origin of Product |
United States |
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